- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,

Cas no 93413-46-8 (R-Venlafaxine)

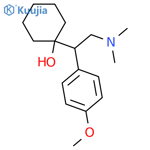

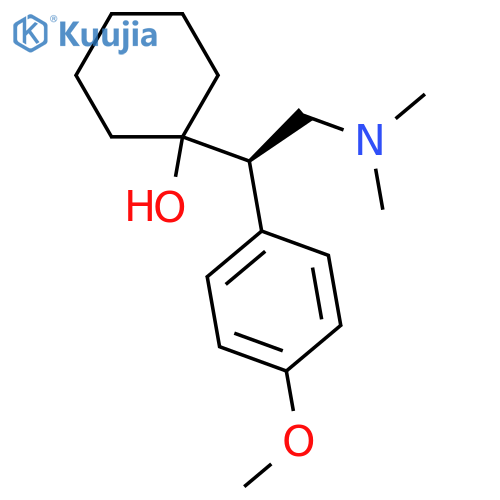

R-Venlafaxine structure

Produktname:R-Venlafaxine

R-Venlafaxine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Cyclohexanol,1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-

- R-Venlafaxine

- 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- (+)-Venlafaxine

- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol

- (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol

- 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol

- 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)- (ZCI)

- (R)-Venlafaxine

- Cyclohexanol, 1-((1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-

- SCHEMBL60857

- 1-((1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol

- 93413-46-8

- NS00098779

- Cyclohexanol, 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-; Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)-; 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol; (R)-Venlafaxine

- CHEMBL251694

- Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, (R)-

- B33212715Z

- UNII-B33212715Z

- BDBM50400816

- AKOS030240934

- VFX

- (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol

- DTXSID90430837

- Venlafaxine, (R)-

-

- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1

- InChI-Schlüssel: PNVNVHUZROJLTJ-INIZCTEOSA-N

- Lächelt: [C@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C

Berechnete Eigenschaften

- Genaue Masse: 277.20400

- Monoisotopenmasse: 277.204179104g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 5

- Komplexität: 279

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 32.7Ų

- XLogP3: 2.9

Experimentelle Eigenschaften

- Schmelzpunkt: 100-102?C

- PSA: 32.70000

- LogP: 3.03560

R-Venlafaxine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | V120003-2mg |

R-Venlafaxine |

93413-46-8 | 2mg |

$ 167.00 | 2023-04-16 | ||

| Apollo Scientific | BICR323-50mg |

(R)-Venlafaxine |

93413-46-8 | 50mg |

£1136.00 | 2024-07-20 | ||

| 1PlusChem | 1P00641N-10mg |

1-[(1R)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL |

93413-46-8 | >95% | 10mg |

$487.00 | 2025-02-21 | |

| 1PlusChem | 1P00641N-50mg |

1-[(1R)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL |

93413-46-8 | >95% | 50mg |

$1015.00 | 2025-02-21 | |

| TRC | V120003-25mg |

R-Venlafaxine |

93413-46-8 | 25mg |

$ 1246.00 | 2023-04-16 | ||

| TRC | V120003-10mg |

R-Venlafaxine |

93413-46-8 | 10mg |

$ 514.00 | 2023-09-05 | ||

| Apollo Scientific | BICR323-25mg |

(R)-Venlafaxine |

93413-46-8 | 25mg |

£727.00 | 2024-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208209-5 mg |

R-Venlafaxine, |

93413-46-8 | 5mg |

¥3,234.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208209-5mg |

R-Venlafaxine, |

93413-46-8 | 5mg |

¥3234.00 | 2023-09-05 | ||

| A2B Chem LLC | AC84379-25mg |

1-[(1R)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL |

93413-46-8 | 95% | 25mg |

$744.00 | 2024-07-18 |

R-Venlafaxine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux

Referenz

- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Water ; 10 h, rt

Referenz

- Application of Unusual Grignard Reaction for the Stereoselective Synthesis of Antidepressant Drug (R)-(-)-Venlafaxine, Synthesis, 2017, 49(6), 1410-1418

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Water ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, rt → reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, rt → reflux; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

Referenz

- Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer Conditions, ACS Catalysis, 2020, 10(4), 2684-2691

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 15 min, heated; -40 °C

1.2 Solvents: Tetrahydrofuran ; -40 °C; 8 h, -40 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -40 °C; 8 h, -40 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- A protecting group free and scalable approach towards total synthesis of (-)-venlafaxine, RSC Advances, 2014, 4(28), 14468-14470

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 48 h, 80 °C

1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

Referenz

- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analogues, Tetrahedron Letters, 2012, 53(15), 1990-1992

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Catalysts: Cuprous iodide ; 15 min

1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Referenz

- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 13, rt

Referenz

- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Phenethylamine derivatives and intermediates, European Patent Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt

Referenz

- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate, Advanced Materials Research (Durnten-Zurich, 2014, 881, 881-883

R-Venlafaxine Raw materials

R-Venlafaxine Preparation Products

R-Venlafaxine Verwandte Literatur

-

Dylan O'Flynn,Jenny Lawler,Azeez Yusuf,Anne Parle-McDermott,Denise Harold,Thomas Mc Cloughlin,Linda Holland,Fiona Regan,Blánaid White Anal. Methods 2021 13 575

-

Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547

-

Subhash P. Chavan,Kailash P. Pawar,Sumanta Garai RSC Adv. 2014 4 14468

-

Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338

-

Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280

93413-46-8 (R-Venlafaxine) Verwandte Produkte

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-62-8(D,L-O-Desmethyl Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 1262393-01-0(3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine Adipate (1:5))

- 1184986-84-2((5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride)

Empfohlene Lieferanten

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge